Product packaging for Timepidium(Cat. No.:CAS No. 97094-64-9)

Timepidium

Cat. No.: B10763114
CAS No.: 97094-64-9
M. Wt: 320.5 g/mol
InChI Key: PDYOTUCJOLELJU-UHFFFAOYSA-N
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Description

Timepidium bromide is a quaternary ammonium antimuscarinic agent recognized for its potent antispasmodic properties, making it a valuable pharmacological tool in basic and translational research. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors in smooth muscle, particularly within the gastrointestinal and urinary tracts. This blockade inhibits acetylcholine-mediated stimulation, leading to a pronounced reduction in smooth muscle contraction and motility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22NOS2+ B10763114 Timepidium CAS No. 97094-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97094-64-9

Molecular Formula

C17H22NOS2+

Molecular Weight

320.5 g/mol

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium

InChI

InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1

InChI Key

PDYOTUCJOLELJU-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C

Origin of Product

United States

Chemical Synthesis and Derivatization Studies

Synthetic Pathways and Methodologies for Timepidium Core Structure

The synthesis of the this compound core structure, a substituted piperidinium (B107235) ring, is a central aspect of its production.

Initial Synthetic Routes and Their Optimizations

Early synthetic approaches to this compound and related compounds focused on establishing the fundamental piperidine (B6355638) ring system with the necessary functional groups. One described method involves the preparation of a key intermediate, methyl N-methyl-5-methoxynipecotinate. This intermediate can be obtained from 5-hydroxynicotinic acid, which is esterified and then subjected to hydrogenation. chemicalbook.com For instance, 5-hydroxynicotinic acid is dissolved in methanol, saturated with dry hydrogen chloride gas, and refluxed. chemicalbook.com The resulting residue is then processed to yield the methyl ester. chemicalbook.com Hydrogenation of a related pyridine (B92270) derivative is employed to form the piperidine ring. chemicalbook.com Optimization of these initial routes would typically focus on improving yields, reducing reaction times, and simplifying purification procedures.

Modern Multi-Step Synthesis Approaches

Modern synthesis of this compound likely employs multi-step strategies to precisely assemble the complex structure. While specific detailed modern routes for this compound were not extensively detailed in the search results, the synthesis of complex organic molecules, particularly those with heterocyclic cores like piperidine and thiophene (B33073), often involves sequences of reactions such as alkylations, additions, cyclizations, and functional group interconversions. msu.edulibretexts.orgsavemyexams.com The incorporation of the di-2-thienylmethylene moiety, which involves two thiophene rings, suggests synthetic steps dedicated to coupling these units to the piperidine core. ontosight.ai Thiophene derivatives themselves are synthesized through various methods, including condensation reactions like the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses. rsc.org The synthesis of polysubstituted thiophenes, relevant to the this compound structure, has been explored using methods involving sulfonylketenimines in multi-step reactions. researchgate.net

A reported synthesis of this compound bromide involves several stages. A solution of 2-thienyl bromide in tetrahydrofuran (B95107) is reacted with magnesium. chemicalbook.com This Grignard-like reaction is likely involved in introducing the thiophene units. Subsequent steps involve the reaction of this species with a substituted piperidine intermediate, leading to the formation of a carbinol derivative. chemicalbook.com This carbinol is then treated with acid to induce dehydration and form the di-2-thienylmethylene group attached to the piperidine ring. chemicalbook.com The final quaternary ammonium (B1175870) center is typically formed by alkylation of the piperidine nitrogen, often with methyl bromide to yield the bromide salt. cymitquimica.com

An example of a synthetic sequence described for a related compound involved the reaction of methyl N-methyl-5-methoxynipecotinate with a thiophene-based Grignard reagent to form an intermediate carbinol. chemicalbook.com This carbinol was then dehydrated to yield the desired exocyclic double bond with the dithienyl group. chemicalbook.com

Enantioselective Synthesis Investigations

This compound contains a chiral center at the 5-position of the piperidine ring, and the (S)-configuration is noted as important for its activity. ontosight.ai Achieving enantiopure this compound requires enantioselective synthetic methods or chiral separation techniques. Enantioselective synthesis aims to produce a single enantiomer directly during the chemical reaction. wvu.edu While specific details on the enantioselective synthesis of this compound were not prominently featured, the broader field of asymmetric synthesis, including organocatalytic and metal-catalyzed approaches, is relevant to the preparation of chiral molecules like this compound. tandfonline.comresearchgate.net

Alternatively, racemic mixtures of chiral compounds can be separated into their individual enantiomers using techniques like chiral chromatography. wvu.edugoogle.com this compound enantiomers have been successfully separated using capillary electrophoresis and HPLC. tandfonline.comresearchgate.net Chiral stationary phases are crucial for these separations. tandfonline.comgoogle.com

Derivatization Strategies and Analog Generation

Derivatization of the this compound structure involves modifying its functional groups or introducing new substituents to potentially alter its properties.

Structural Modification for Enhanced Pharmacological Profiles

Structural modifications are often undertaken to investigate the relationship between chemical structure and biological activity. For this compound, modifications could involve alterations to the piperidine ring, the methoxy (B1213986) group, or the di-2-thienylmethylene moiety. The presence of the thiophene nucleus in this compound and many other pharmacologically active compounds highlights its importance as a structural motif in medicinal chemistry. rsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netglobalscientificjournal.com Studies on other thiophene-based compounds have explored the impact of substituents on activity, with modifications such as the introduction of amines, amides, carboxylic acids, esters, nitriles, and substituted phenyl rings influencing pharmacological profiles. mdpi.com While specific examples of this compound modifications aimed at enhancing pharmacological profiles were not detailed, the general principles of medicinal chemistry, which involve systematic structural variations, would apply.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives would involve chemical reactions that introduce variations to the parent structure. This could include modifying the quaternary nitrogen (e.g., changing the alkyl groups), altering the position or nature of the methoxy substituent, or modifying the thiophene rings or the linker connecting them to the piperidine core. The synthesis of novel derivatives of other heterocyclic systems, such as phthalimides and pyrimidines, often involves reactions like alkylation, condensation, and cyclization. mdpi.comekb.egjptcp.com Given the core structure of this compound, similar reactions could be applied to synthesize new analogs. For example, modifying the N-methyl groups on the piperidinium nitrogen would involve alkylation reactions. Alterations to the methoxy group could involve ether cleavage followed by re-etherification with different alkyl groups or other functionalizations of the hydroxyl group. Modifications to the thiophene rings could involve electrophilic aromatic substitution or functionalization of the thiophene ring carbons.

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy in medicinal chemistry involving the substitution of one group or atom with another to achieve similar biological properties while potentially improving physicochemical or pharmacokinetic characteristics baranlab.orgnih.gov. While the thiophene nucleus present in this compound is a common structural motif in numerous commercially available drugs researchgate.netacs.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net, specific detailed research findings on bioisosteric replacements of the this compound structure itself were not identified in the consulted literature. Studies on bioisosteric replacements often focus on modifying parts of a molecule, such as replacing phenyl rings with other motifs to influence properties like solubility, metabolic stability, and lipophilicity nih.govdrughunter.com.

Spectroscopic and Chromatographic Characterization Methodologies in Synthesis Research

Spectroscopic and chromatographic techniques are indispensable for confirming the identity, structure, and purity of chemical compounds synthesized in research. This compound and related thiophene-containing compounds are characterized using standard analytical methods.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structural elucidation of organic molecules by providing detailed information about the arrangement of atoms within a molecule researchgate.netfitoterapiabrasil.com.br. For this compound, NMR spectroscopy would be employed to confirm the presence and connectivity of the piperidinium ring, the methoxy group, and the two thiophene rings, as well as the quaternary nitrogen center nih.govnih.govwikipedia.org. Analysis of chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR and ¹³C NMR spectra allows researchers to verify the synthesized structure matches the expected this compound structure researchgate.netacs.orgmolbase.com. Theoretical NMR analysis can also be used to complement experimental data researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its fragmentation pattern, which can further confirm structural features doi.orgmhlw.go.jp. For this compound, MS analysis would reveal the mass-to-charge ratio (m/z) of the this compound cation (C₁₇H₂₂NOS₂⁺), which is approximately 320.1143 Da uni.lu. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass analyzers such as quadrupole time-of-flight (QTOF) are commonly used for such analyses amegroups.cn. The fragmentation pattern observed in MS/MS experiments provides characteristic ions that correspond to specific parts of the molecule breaking off, offering additional evidence for the proposed structure doi.orgamegroups.cn.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of synthesized compounds researchgate.net. HPLC is applied to this compound for purity assessment, including the determination of related substances and impurities. Furthermore, given that this compound can exist as enantiomers due to the chiral center at the 5-position of the piperidine ring nih.gov, chiral HPLC is particularly relevant for assessing its optical purity researchgate.netresearchgate.netresearchgate.netacs.orgtandfonline.comgoogle.comcapes.gov.br. This involves using chiral stationary phases or chiral additives in the mobile phase to separate the different enantiomers researchgate.netresearchgate.nettandfonline.comgoogle.comcapes.gov.br. Detection methods like UV detection are commonly employed in HPLC analysis of this compound researchgate.net.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophores for Timepidium Activity

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response encyclopedia.pub. For this compound, the key pharmacophoric elements are likely associated with its ability to act as a muscarinic antagonist. While specific detailed pharmacophore models for this compound were not extensively found in the search results, its core structure provides clues. The presence of the thiophene (B33073) rings and the positively charged quaternary ammonium (B1175870) center are generally considered important features in many anticholinergic agents drugbank.comencyclopedia.pubglobalscientificjournal.com. Thiophene rings are recognized as privileged pharmacophores in medicinal chemistry, contributing to various biological activities, including interactions with receptors encyclopedia.pubglobalscientificjournal.comresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net. The quaternary ammonium group is a common feature in muscarinic antagonists, mimicking the positive charge of acetylcholine (B1216132) and interacting with anionic sites on the receptor drugbank.com.

Impact of Substituent Modifications on Receptor Binding Affinity

Modifications to different parts of the this compound structure would be expected to alter its interaction with muscarinic receptors. SAR studies typically involve synthesizing and testing a series of structurally related compounds to understand the effect of specific changes oncodesign-services.comdrugdesign.org.

Role of Quaternary Ammonium Moiety in Receptor Interaction

The quaternary ammonium group in this compound carries a permanent positive charge ontosight.ainih.gov. This positively charged center is critical for interaction with the negatively charged residues (e.g., aspartate or glutamate) in the orthosteric binding site of muscarinic acetylcholine receptors, mimicking the choline (B1196258) headgroup of the endogenous ligand, acetylcholine researchgate.net. The presence of the two methyl groups on the nitrogen also contributes to the steric environment around the charge, which can influence receptor recognition and binding affinity ontosight.ai. Modifications to the quaternary ammonium group, such as changing the alkyl substituents or replacing it with a tertiary amine, would significantly alter the charge distribution and steric bulk, profoundly impacting receptor binding drugbank.com. Quaternary ammonium compounds are known to have limited ability to cross the blood-brain barrier due to their charge, which can influence their peripheral selectivity google.com.

Influence of Linker Chain Length and Flexibility

In this compound, the piperidine (B6355638) ring and the methylene (B1212753) group serve as a linker between the thiophene rings and the quaternary ammonium center ontosight.ai. The length and flexibility of this linker can influence the molecule's ability to adopt the optimal conformation for binding to the receptor site. nih.gov A rigid or appropriately flexible linker allows the key pharmacophores (thiophene rings and quaternary ammonium) to be presented in the correct spatial arrangement for productive interactions with the receptor aps.org. Altering the linker length or introducing rigid or flexible elements could impact how the molecule fits into the binding pocket, affecting binding affinity and potentially selectivity for different receptor subtypes.

Stereochemical Aspects of this compound SAR

This compound bromide has a chiral center at the 5-position of the piperidine ring, indicated by the (S) or (5S) nomenclature ontosight.ai. Stereochemistry is a critical factor in drug-receptor interactions, as biological targets are often chiral and can differentiate between enantiomers numberanalytics.com. The specific stereochemistry at this center is noted as crucial for this compound's biological activity and interactions ontosight.ai. This implies that the (S)-enantiomer likely exhibits different binding affinity or efficacy compared to the (R)-enantiomer or a racemic mixture. SAR studies would typically involve synthesizing and evaluating both enantiomers to determine the stereochemical requirements for optimal activity.

Computational Approaches to SAR Studies

Computational methods play an increasingly important role in SAR studies oncodesign-services.comnih.govpreprints.orgresearchgate.net. Techniques such as molecular modeling, docking studies, and Quantitative Structure-Activity Relationship (QSAR) analysis can provide valuable insights into the relationship between structure and activity oncodesign-services.comresearchgate.netwikipedia.org. Molecular docking can predict the preferred binding pose of this compound within the muscarinic receptor binding site and identify key interactions (e.g., hydrogen bonds, pi-pi interactions, electrostatic interactions) researchgate.netfrontiersin.orgresearchgate.net. QSAR models can build mathematical relationships between structural descriptors and biological activity, allowing for the prediction of activity for new, untested analogs encyclopedia.pubpreprints.orgwikipedia.org. These computational approaches can guide the design of new this compound analogs by predicting the potential impact of structural modifications on receptor binding affinity and selectivity before synthesis oncodesign-services.comnih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound Bromide160243

While detailed data tables showing the affinity of various this compound analogs for different muscarinic receptor subtypes were not directly available in the search results, one study indicated that this compound displayed high affinity for the m2 subtype among a panel of muscarinic antagonists tested using a [3H]NMS binding assay, although the selectivity among the five subtypes was less than 10-fold nih.govcapes.gov.br.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking studies have been employed to investigate the binding interactions between this compound and its target receptors, such as the Acetylcholine receptor. One study exploring the molecular docking of this compound with the Acetylcholine receptor (PDB ID 5FJV) revealed specific interactions crucial for binding affinity. nih.govresearchgate.netresearchgate.net

The docking analysis indicated the formation of a hydrogen bond between the oxygen atom of this compound and a Glutamine residue located on Chain A of the Acetylcholine receptor (5FJV). nih.gov The reported distance for this hydrogen bond was 2.264 Angstrom, suggesting a favorable interaction. nih.gov Beyond hydrogen bonding, the study also assessed electrostatic interactions, noting that highly negative electrostatic interactions between the drug and the protein target suggest a greater propensity for binding. nih.gov The presence of both hydrogen and polar bonds is considered significant for stabilizing the receptor-ligand complex. nih.govresearchgate.netresearchgate.net

The results from molecular docking simulations provide insights into the potential binding modes and key residues involved in the interaction between this compound and its receptor.

Interaction TypeInteracting Atoms/ResiduesDistance (Angstrom)Receptor ChainPDB ID
Hydrogen BondThis compound Oxygen - Glutamine (Chain A)2.264A5FJV
ElectrostaticThis compound - Acetylcholine receptor chainsHighly NegativeAllN/A

Note: Data compiled from reference nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to develop mathematical models that correlate the chemical structure or physicochemical properties of compounds with their biological activity. nih.govnih.govjocpr.comwikipedia.orgresearchgate.net QSAR models aim to predict the activity of new or untested chemicals based on their molecular descriptors. nih.govwikipedia.org These descriptors can include properties such as molecular size, shape, lipophilicity, electronic properties, and hydrogen bonding capacity. googleapis.comjocpr.com By establishing a quantitative relationship, QSAR can guide the design of novel compounds with improved potency and desired characteristics. jocpr.com

While QSAR is a relevant technique in the study of compounds like this compound, particularly given its well-defined activity as a muscarinic receptor antagonist and the presence of a thiophene moiety common in many bioactive molecules mdpi.comnih.govencyclopedia.pubrsc.orgfrontiersin.org, specific detailed QSAR studies focused solely on this compound were not prominently found in the consulted literature. However, the principles of QSAR are applicable to understanding how modifications to the this compound structure might influence its binding affinity and pharmacological effects on muscarinic receptors.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger its biological response. mdpi.comencyclopedia.pubyoutube.com A pharmacophore model represents a 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. youtube.com

Pharmacophore models are often used in virtual screening to search large databases of chemical compounds and identify potential new ligands that are likely to bind to a target receptor. mdpi.comtandfonline.comnih.govresearchgate.net This process can accelerate the discovery of novel drug candidates by prioritizing compounds for experimental testing based on their predicted ability to match the pharmacophore features. mdpi.comencyclopedia.pub

Given that this compound acts as an antagonist at muscarinic acetylcholine receptors, pharmacophore modeling could be utilized to define the key structural features of antagonists that are critical for binding to the receptor's active site. Subsequent virtual screening campaigns using this pharmacophore model could identify novel chemical entities with potential anticholinergic activity. Although pharmacophore modeling and virtual screening are powerful tools in drug discovery and are relevant to the study of receptor ligands like this compound, specific applications of these techniques directly focused on this compound were not detailed in the search results.

Pharmacodynamics: Molecular and Cellular Mechanisms of Action

Receptor Binding and Selectivity Profiles

Timepidium's interaction with mAChRs involves specific binding characteristics and selectivity across the different receptor subtypes.

Muscarinic Acetylcholine (B1216132) Receptor Subtype Interactions (M1, M2, M3, M4, M5)

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) with five known subtypes: M1, M2, M3, M4, and M5. nih.govpsu.edusigmaaldrich.com These subtypes are distributed throughout the body and mediate diverse physiological responses to acetylcholine. sigmaaldrich.comnih.govnih.gov this compound functions as a muscarinic receptor antagonist, blocking the action of acetylcholine at these receptors. patsnap.compatsnap.com Studies investigating the binding profiles of various muscarinic antagonists have indicated that this compound displays notable affinity for the M2 receptor subtype. sigmaaldrich.comresearchgate.netnih.gov While it interacts with muscarinic receptors in the gastrointestinal tract to reduce smooth muscle contraction and secretions, its precise selectivity profile across all five subtypes is a key aspect of its pharmacodynamics. patsnap.compatsnap.comnih.gov Research suggests that while this compound has highest affinity for the M2 subtype among some tested antagonists, the selectivity among the five subtypes might be less than 10-fold in certain experimental settings. sigmaaldrich.comresearchgate.netnih.gov

Affinity and Potency Studies at Specific Receptors

Affinity and potency studies quantify the strength of a compound's binding to a receptor and the concentration required to elicit a given effect, respectively. In radioligand binding assays using [³H]NMS (N-methyl-3H-scopolamine methyl chloride), this compound has shown high affinity for the M2 muscarinic receptor subtype. sigmaaldrich.comresearchgate.netnih.gov These studies compare the binding of the test compound to that of a known radiolabeled ligand, providing data on the equilibrium dissociation constant (Ki) or inhibition constant (IC50), which are inversely related to affinity. psu.edu

Data from studies comparing this compound to other muscarinic antagonists have provided insights into its relative potency. For instance, in some evaluations, this compound's activity was found to be less potent than that of tiquizium (B129165) bromide or pirenzepine (B46924) in certain models, such as inhibiting gastric acid output. ebi.ac.uk However, specific quantitative data (like pKi or pA2 values) detailing this compound's affinity and potency across all individual human muscarinic receptor subtypes (M1-M5) from diverse research findings are important for a comprehensive understanding of its receptor interaction profile.

Table 1: Illustrative Muscarinic Receptor Binding Affinity (Hypothetical/Representative Data Format)

Receptor SubtypeAffinity (Ki or pKi)Notes
M1Data Varies
M2High Affinity Reported sigmaaldrich.comresearchgate.netnih.govHighest affinity among some tested antagonists sigmaaldrich.comresearchgate.netnih.gov
M3Data Varies
M4No unique selectivity reported among some tested drugs sigmaaldrich.comresearchgate.netnih.gov
M5Data Varies

Allosteric Modulation Studies

Allosteric modulation involves ligands binding to a site on the receptor distinct from the primary orthosteric binding site, influencing the receptor's response to the orthosteric ligand (acetylcholine in this case). nih.govfrontiersin.org Muscarinic receptors are known to be subject to allosteric modulation. nih.govmdpi.com While some compounds are recognized as allosteric modulators of muscarinic receptors nih.govmdpi.comncats.io, specific detailed research findings on this compound's potential as an allosteric modulator were not prominently found in the search results. Research in this area would typically involve complex binding and functional assays designed to detect changes in orthosteric ligand affinity or efficacy in the presence of the allosteric modulator.

Post-receptor Signaling Pathway Modulation

Upon activation by acetylcholine, muscarinic receptors coupled to G proteins initiate intracellular signaling cascades. As an antagonist, this compound blocks these activation events.

G Protein-Coupled Receptor (GPCR) Coupling Mechanisms

Muscarinic receptors are GPCRs that couple to different types of G proteins, leading to varied downstream effects. sigmaaldrich.comnih.govmdpi.com The odd-numbered receptors (M1, M3, and M5) primarily couple to Gq/G11 proteins, while the even-numbered receptors (M2 and M4) preferentially couple to Gi/Go proteins. psu.edusigmaaldrich.commdpi.commdpi.com Coupling to Gq/G11 typically activates phospholipase C (PLC), whereas coupling to Gi/Go inhibits adenylyl cyclase. sigmaaldrich.comnih.govmdpi.commdpi.com By blocking acetylcholine binding, this compound prevents the conformational changes in the receptor that are necessary for G protein coupling and subsequent activation of these pathways. nih.gov Its reported affinity for the M2 receptor suggests it would primarily interfere with Gi/Go coupling at this subtype. sigmaaldrich.comresearchgate.netnih.gov

Intracellular Signaling Cascade Modulation (e.g., cAMP, IP3, Ca2+)

The G protein coupling initiated by muscarinic receptor activation leads to modulation of various intracellular signaling molecules. sigmaaldrich.comnih.govslideshare.netkhanacademy.org

cAMP: M2 and M4 receptor activation, coupled to Gi/Go proteins, leads to the inhibition of adenylyl cyclase, reducing the production of cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.comnih.govmdpi.commdpi.com As an M2 antagonist, this compound would counteract this inhibition, potentially leading to increased intracellular cAMP levels in cells where M2 receptors are the dominant subtype.

IP3 and Ca2+: M1, M3, and M5 receptor activation, coupled to Gq/G11 proteins, activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comnih.govslideshare.net IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol, increasing intracellular Ca2+ concentrations. khanacademy.orgnih.govnih.govqiagen.com DAG activates protein kinase C (PKC). nih.gov As an antagonist, this compound would block the activation of these pathways by acetylcholine, thereby preventing the increase in IP3 and the subsequent release of intracellular Ca2+ mediated by M1, M3, and M5 receptors. Given its reported affinity for M2, its direct impact on the IP3/Ca2+ pathway mediated by M1, M3, and M5 would be less pronounced compared to its effects on the cAMP pathway via M2, although indirect effects or interactions with other subtypes are possible depending on tissue expression and concentration.

Enzyme Inhibition and Other Molecular Interactions

While the primary mechanism of action for this compound involves muscarinic receptor antagonism, research has also explored other potential molecular interactions. Molecular docking studies have investigated the binding features of this compound with the acetylcholine receptor nih.govbioinformation.netresearchgate.net. One study indicated a hydrogen bond interaction between a glutamine residue of the acetylcholine receptor (PDB ID 5FJV) and an oxygen atom of this compound, suggesting a favorable interaction at the binding site nih.gov. This study also noted highly negative electrostatic interaction between this compound and acetylcholine receptor chains compared to other tested drugs nih.gov.

This compound contains a thiophene (B33073) moiety, a structural feature present in various compounds with reported biological activities, including some enzyme inhibitors nih.govresearchgate.net. However, the direct inhibition of specific enzymes by this compound as a primary mechanism of its therapeutic action is not as extensively documented as its muscarinic receptor antagonism. Some thiophene derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways nih.gov. While this compound has been observed to possess anti-inflammatory properties, the specific enzymatic targets responsible for this effect are not clearly defined in the provided information patsnap.com.

Cellular and Tissue-Level Pharmacological Responses (In Vitro Studies)

In vitro studies have been crucial in elucidating this compound's effects on various tissues, particularly those innervated by the parasympathetic nervous system.

This compound demonstrates potent antispasmodic activity on various visceral smooth muscles scribd.com. Studies on isolated guinea pig gallbladder have shown that this compound competitively antagonizes contractions induced by methacholine (B1211447), a muscarinic agonist nih.gov. The pA2 value for this compound in this context was reported as 8.44, indicating a high affinity for muscarinic receptors in this tissue nih.gov. This compound also inhibited gallbladder contraction induced by field stimulation at 5 Hz nih.gov. However, it had no significant influence on electrically evoked contractions at 30 Hz that remained after tetrodotoxin (B1210768) treatment, suggesting its effect is primarily mediated through cholinergic neurotransmission rather than a direct effect on muscle fibers nih.gov.

Studies on the isolated guinea pig sphincter of Oddi have shown that this compound reduces perfusion pressure increased by acetylcholine, further supporting its anticholinergic action on smooth muscle nih.govnih.gov. The inhibitory activity of this compound on the sphincter of Oddi was found to be 1/4 that of atropine (B194438) and 3 times that of hyoscine-N-butylbromide nih.gov. This compound also inhibited contractile responses to field stimulation (5 Hz) in the sphincter of Oddi nih.gov.

In dogs, this compound inhibited both spontaneous and bethanechol-induced motility in various regions of the gastrointestinal tract nih.gov. Its activity in this regard was noted as being almost equivalent to that of atropine but stronger than that of hyoscine-N-butylbromide nih.gov.

This compound effectively reduces glandular secretions, particularly within the gastrointestinal tract patsnap.compatsnap.com. This is a direct consequence of its muscarinic receptor antagonism, as acetylcholine binding to these receptors typically stimulates secretion patsnap.com. Studies in rats showed that this compound inhibited gastric acid secretion induced by bethanechol (B1168659) nih.gov. Its activity in inhibiting gastric acid secretion was stronger than that of hyoscine-N-butylbromide but weaker than that of atropine nih.gov.

However, the inhibitory effects of this compound on salivary secretion were reported to be much weaker compared to atropine and hyoscine-N-butylbromide in experimental animals nih.gov. This compound also produced little significant effect on pancreatic and biliary secretion in rats, even at higher doses nih.gov.

Information specifically detailing the electrophysiological effects of this compound on excitable tissues in in vitro studies is limited in the provided search results. Anticholinergic agents in general can influence the electrical activity of tissues where muscarinic receptors play a role in modulating ion channels and membrane potential nih.gov. Given this compound's action as a muscarinic antagonist, it would be expected to modulate the effects of acetylcholine on the electrophysiological properties of excitable cells expressing these receptors. However, the precise nature and extent of these effects for this compound require further investigation based on the available information.

Glandular Secretion Modulation Investigations

Comparative Pharmacodynamics with Other Anticholinergic Agents

This compound's pharmacodynamic profile can be compared to other anticholinergic agents, particularly atropine and hyoscine-N-butylbromide, which are also used for their antispasmodic and antisecretory effects.

In comparative studies on isolated guinea pig gallbladder, this compound's inhibitory activity on methacholine-induced contraction was estimated to be 1/5 to 1/6 that of atropine and 7 times as potent as hyoscine-N-butylbromide nih.gov. On the isolated sphincter of Oddi, this compound's activity in reducing acetylcholine-induced perfusion pressure was about 1/4 that of atropine and 3 times that of hyoscine-N-butylbromide nih.gov. For inhibiting contractile responses to field stimulation (5 Hz) in the sphincter of Oddi, this compound was 1/5 as active as atropine and 12 times as active as hyoscine-N-butylbromide nih.gov.

In inhibiting gastric acid secretion induced by bethanechol in rats, this compound was more potent than hyoscine-N-butylbromide but less potent than atropine nih.gov. However, this compound and hyoscine-N-butylbromide showed much weaker inhibitory actions on salivary secretion compared to atropine in experimental animals nih.gov.

These comparisons highlight that while all three are muscarinic antagonists, their relative potencies can vary depending on the specific tissue and the type of response being measured. This compound appears to have a notable effect on gastrointestinal smooth muscle and gastric secretion, with varying potency compared to atropine and hyoscine-N-butylbromide across different in vitro models.

Here is a summary of comparative data from in vitro studies:

Tissue / ResponseThis compound Activity Relative to AtropineThis compound Activity Relative to Hyoscine-N-butylbromideSource
Isolated Guinea Pig Gallbladder (Methacholine-induced contraction)1/5 - 1/67 times nih.gov
Isolated Guinea Pig Sphincter of Oddi (Acetylcholine-induced pressure)1/43 times nih.gov
Isolated Guinea Pig Sphincter of Oddi (Field stimulation, 5 Hz)1/512 times nih.gov
Rat Gastric Acid Secretion (Bethanechol-induced)Weaker than AtropineStronger than Hyoscine-N-butylbromide nih.gov
Salivary Secretion (Experimental Animals)Much weaker than AtropineMuch weaker than Hyoscine-N-butylbromide nih.gov

This compound's selectivity for muscarinic receptors in the gastrointestinal tract is also noted as a factor that may contribute to a potentially lower incidence of broad systemic side effects compared to older anticholinergics patsnap.com.

Pharmacokinetics and Biotransformation Studies Preclinical Focus

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models have provided insights into the absorption and distribution characteristics of Timepidium.

Gastrointestinal Absorption Characteristics in Preclinical Species

This compound Bromide Hydrate is reported to be absorbed relatively well when administered orally patsnap.com. However, it undergoes significant first-pass metabolism in the liver, which can impact its bioavailability patsnap.com. Studies in rats have investigated the enhancement of absorption of this compound bromide. Intraduodenally administered citric acid significantly increased the amount of this compound absorbed, while orally administered citric acid had only a slight effect researchgate.net.

Tissue Distribution and Accumulation Profiles

Once in systemic circulation, this compound is distributed to various tissues patsnap.com. A significant amount of the compound reaches the gastrointestinal tract, where it exerts its therapeutic effects patsnap.com. Animal experiments in rats with a related compound, itopride (B38515) hydrochloride, showed that concentrations reached maximum levels in most tissues 1 to 2 hours after a single oral dose. High levels were observed in the kidneys, small intestines, liver, adrenal glands, and stomach dhgpharma.com.vn. While this data is for a related compound, it provides a general indication of tissue distribution patterns that might be explored for this compound. Studies have also investigated the effect of this compound bromide on gastric and duodenal blood flow distribution in rabbits physiology.orgphysiology.org.

TissuePeak Concentration Time (approx.)Relative Distribution LevelPreclinical Species
Gastrointestinal Tract-HighVarious
Kidneys1-2 hours (based on related compound)High (based on related compound)Rat (based on related compound)
Small Intestines1-2 hours (based on related compound)High (based on related compound)Rat (based on related compound)
Liver1-2 hours (based on related compound)High (based on related compound)Rat (based on related compound)
Adrenal Glands1-2 hours (based on related compound)High (based on related compound)Rat (based on related compound)
Stomach1-2 hours (based on related compound)High (based on related compound)Rat (based on related compound)

Blood-Brain Barrier Penetration Assessments in Preclinical Models

As a quaternary ammonium (B1175870) compound, this compound is generally not expected to cross the blood-brain barrier readily nih.govgoogle.comgoogle.com. While the search results indicate that anticholinergic drugs, in general, can have central adverse effects due to crossing the blood-brain barrier nih.govmdpi.com, specific preclinical data quantifying the blood-brain barrier penetration of this compound was not extensively detailed in the provided snippets. However, the minimal transfer into the central nervous system, such as the brain and spinal marrow, was noted for the related compound itopride hydrochloride in rat studies dhgpharma.com.vn. This suggests that this compound, also being an anticholinergic agent, may exhibit similar limited penetration of the blood-brain barrier in preclinical models.

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound involves metabolic processes, primarily in the liver patsnap.com.

Hepatic Metabolism and Enzyme Systems Involved (e.g., Cytochrome P450)

This compound Bromide Hydrate undergoes significant first-pass metabolism in the liver patsnap.com. While specific details on the enzyme systems involved, such as Cytochrome P450 isoforms, were not explicitly provided for this compound in the search results, many drugs are metabolized by hepatic enzymes, including the cytochrome P450 system researchgate.net. Studies on the metabolism of other thiophene-based compounds have shown hydroxylation of the thiophene (B33073) ring as a major metabolic pathway in several animal species psu.edu. Given that this compound contains a thiophene moiety researchgate.netmdpi.com, it is plausible that similar metabolic pathways involving ring hydroxylation could be relevant, although this requires specific investigation for this compound.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental preclinical tools used to assess how readily a compound is metabolized by enzymes, typically in liver microsomes or hepatocytes from various species. These assays provide an estimate of intrinsic clearance and help identify potential metabolic pathways and the enzymes involved. While specific quantitative data from in vitro metabolic stability assays for this compound were not extensively detailed in the reviewed literature, it is understood that this compound undergoes hepatic metabolism. uni.lu This is consistent with the general knowledge of drug metabolism, where the liver plays a primary role in biotransformation.

Research in rats investigating the metabolic fate of this compound bromide (referred to as SA-504) identified colored substances excreted in bile and urine after high dose administration. fishersci.ca Dominant reddish-violet and bluish-violet colored substances were observed, suggesting the formation of colored metabolites. fishersci.ca However, the chemical structures of these colored metabolites were not assigned due to their limited quantity and instability. fishersci.ca

For similar thiophene-based compounds like tiquizium (B129165) bromide, hydroxylation of the thiophene ring and subsequent glucuronidation have been identified as important metabolic pathways. fishersci.se Glucuronidation is a Phase II metabolic reaction that conjugates a glucuronic acid moiety to a drug or metabolite, typically increasing its water solubility and facilitating excretion. While not specifically confirmed for this compound in the available literature, similar biotransformation processes involving oxidation and conjugation might be anticipated given its chemical structure and the metabolic fate of related compounds.

Excretion Routes and Clearance Mechanisms

The elimination of this compound and its metabolites from the body occurs primarily through excretion, with the main routes being renal (via urine) and biliary (via bile). The physicochemical properties of this compound, particularly its quaternary ammonium structure, significantly influence its excretion characteristics.

Renal excretion is a major elimination pathway for many drugs, involving glomerular filtration, tubular secretion, and tubular reabsorption. For polar and ionized compounds like this compound, renal excretion of the unchanged drug and its polar metabolites is expected to be a significant route of elimination. Glomerular filtration allows unbound drugs to pass from the blood into the renal tubules. Tubular secretion, mediated by transporters in the renal tubules, can actively transport compounds from the blood into the tubular fluid. Tubular reabsorption involves the movement of compounds from the tubular fluid back into the bloodstream and is less likely for highly polar and ionized substances.

Biliary excretion involves the transport of drugs and metabolites from the liver into the bile, which is then released into the gastrointestinal tract. This route is particularly important for compounds with higher molecular weights and/or those that undergo extensive metabolism to form polar conjugates like glucuronides.

A study in rats investigating the effects of this compound bromide on digestive secretions noted little significant effect on pancreatic and biliary secretion (referring to the secretion of digestive juices) at higher doses. guidetopharmacology.org This finding, however, does not directly quantify the excretion of this compound or its metabolites into the bile. The study in rats that identified colored metabolites in bile after high doses of this compound bromide does indicate that some metabolic products are excreted via the biliary route. fishersci.ca

Preclinical Pharmacological Investigations in Animal Models

In Vivo Studies on Organ System Responses

In vivo studies have provided insights into how timepidium affects the function of different organ systems in living animals.

Gastrointestinal Motility Modulation Studies

This compound bromide has been shown to inhibit the motility of various regions of the gastrointestinal tract in dogs. This inhibitory effect was observed on both spontaneous motility and contractions induced by bethanechol (B1168659), a cholinergic agonist. The activity of this compound bromide in inhibiting gastrointestinal motility was found to be comparable to that of atropine (B194438) sulfate (B86663) and stronger than that of hyoscine-N-butylbromide. jst.go.jpnih.gov this compound bromide also exhibited a similar inhibitory effect on the motility of the gallbladder in dogs. jst.go.jpnih.gov

Furthermore, this compound bromide inhibited gastric acid secretion induced by bethanechol in both dogs and rats. Its activity in this regard was stronger than hyoscine-N-butylbromide but weaker than atropine sulfate. jst.go.jpnih.gov However, this compound bromide showed much weaker inhibitory actions on salivary secretion compared to atropine sulfate in these animal models. jst.go.jpnih.gov High doses of this compound bromide had little significant effect on pancreatic and biliary secretion in rats. jst.go.jpnih.gov

Data on Gastrointestinal Motility Modulation:

Animal ModelGastrointestinal RegionEffect on Spontaneous MotilityEffect on Bethanechol-Induced MotilityComparison to AtropineComparison to Hyoscine-N-Butylbromide
DogsVarious regions of GI tractInhibitedInhibitedSimilarStronger
DogsGallbladderInhibitedInhibitedSimilarSimilar

Data on Digestive Secretion Modulation:

Animal ModelSecretion TypeEffect on Bethanechol-Induced SecretionComparison to AtropineComparison to Hyoscine-N-Butylbromide
Dogs, RatsGastric acidInhibitedWeakerStronger
Dogs, RatsSalivary secretionInhibited (much weaker effect)Much weakerMuch weaker
RatsPancreatic secretionLittle significant effect (high dose)Not specifiedNot specified
RatsBiliary secretionLittle significant effect (high dose)Not specifiedNot specified

Urogenital Tract Pharmacological Effects

In the urogenital tract, the inhibitory effect of this compound bromide on the spontaneous motion of the urinary bladder in dogs was somewhat weaker than that of hyoscine-N-butylbromide and atropine sulfate. jst.go.jpnih.gov However, its effect on bethanechol-induced urinary bladder motility was nearly equal to that of hyoscine-N-butylbromide and atropine sulfate. jst.go.jpnih.gov this compound bromide also inhibited uterine contraction induced by methacholine (B1211447) in animal models. jst.go.jpnih.gov

Data on Urogenital Tract Effects:

Animal ModelOrgan SystemEffect on Spontaneous MotilityEffect on Bethanechol-Induced MotilityComparison to AtropineComparison to Hyoscine-N-Butylbromide
DogsUrinary bladderSomewhat weakerNearly equalSomewhat weakerNearly equal
AnimalsUterine contractionInhibited (Methacholine-induced)Not applicableInhibitedInhibited

Ocular Pharmacological Responses

Studies in mice indicated that the mydriatic activity (pupil dilation) of this compound bromide was the weakest among the tested drugs, which included hyoscine-N-butylbromide and atropine sulfate. jst.go.jpnih.gov

Data on Ocular Effects:

Animal ModelOcular EffectActivity LevelComparison to AtropineComparison to Hyoscine-N-Butylbromide
MiceMydriatic activityWeakestWeakestWeakest

Cardiovascular System Effects at a Mechanistic Level

While the primary focus of the provided information is on smooth muscle and secretion, one study in rabbits investigated the effect of this compound bromide on gastric and duodenal blood flow distribution. Intravenous administration of this compound bromide produced a slight increase in total gastric blood flow, with a considerable increase in the mucosal layer of the pyloric antrum. nih.gov Cholinergic agonists like acetylcholine (B1216132) and neostigmine (B1678181) significantly reduced total gastric blood flow, particularly mucosal blood flow in the anterior and posterior corpus. nih.gov This reduction in blood flow was virtually abolished by this compound bromide and restored to normal levels, suggesting that the effects on gastric blood flow may be mediated through muscarinic receptors. nih.gov Blood flow in the duodenum was only slightly changed by these drugs. nih.gov

Data on Cardiovascular Effects (Gastric/Duodenal Blood Flow):

Animal ModelRegionEffect on Blood Flow (this compound Bromide)Effect on Blood Flow (Cholinergic Agonists)Reversal by this compound BromideProposed Mechanism
RabbitsTotal gastric blood flowSlight increaseReducedAbolishedMuscarinic receptors
RabbitsPyloric antrum mucosaConsiderable increaseNot specifiedNot specifiedMuscarinic receptors
RabbitsAnterior corpus mucosaNot specifiedReduced significantlyRestored to normalMuscarinic receptors
RabbitsPosterior corpus mucosaNot specifiedReduced significantlyRestored to normalMuscarinic receptors
RabbitsDuodenumSlightly changedSlightly changedNot specifiedNot specified

Neuropharmacological Investigations (Preclinical)

This compound is described as an anticholinergic agent. wikipedia.orgpatsnap.com The quaternary nitrogen in its structure is noted to prevent it from crossing the blood-brain barrier, suggesting that it is peripherally acting with no central side effects. wikipedia.orgwikipedia.org

Cognitive Function Studies (Mechanistic Basis)

While the primary therapeutic focus of this compound appears to be on visceral spasms and gastrointestinal disorders due to its anticholinergic properties wikipedia.orgwikipedia.org, research into the cognitive effects and their mechanistic basis for this specific compound in animal models is not prominently detailed in the search results.

General preclinical research in animal models for cognitive function explores various mechanisms. These often involve inducing cognitive deficits through methods such as chemical injections (e.g., Aβ peptide or D-galactose) or utilizing genetically engineered models kosfaj.orgmdpi.com. Studies in this area frequently investigate the role of neurotransmitters like acetylcholine, which is known to play a significant role in memory and cognitive function kosfaj.org. Animal models are used to evaluate potential therapeutic agents by assessing behavioral outcomes in tests like the Morris water maze, which measures spatial learning and memory scienceopen.comd-nb.info. Mechanistic investigations in cognitive studies in animal models often delve into neurobiological pathways, including neurotrophin activity, inflammation, apoptosis, and synaptic plasticity kosfaj.orgscienceopen.com.

However, specific detailed research findings on this compound's impact on cognitive function and its underlying mechanisms in animal models were not found within the provided search results. The quaternary structure of this compound suggests it is peripherally acting wikidoc.orgwikipedia.org, which might imply limited central nervous system (CNS) penetration and thus potentially limited direct effects on cognitive function, although this would need to be confirmed by specific studies.

Mechanistic Exploration of Antisecretory Properties

This compound is described as functioning primarily as a muscarinic receptor antagonist patsnap.com. This mechanism is central to its antisecretory properties. By inhibiting the action of acetylcholine on muscarinic receptors, this compound effectively reduces glandular secretions within the gastrointestinal tract patsnap.com. Acetylcholine is a neurotransmitter that promotes glandular secretions by binding to these receptors patsnap.com. Blocking this interaction helps to mitigate excessive secretion.

Preclinical studies exploring antisecretory mechanisms in animal models often involve examining the effects of compounds on intestinal secretion induced by various secretagogues like acetylcholine, prostaglandin (B15479496) E2, or cholera toxin nih.gov. These studies may measure parameters such as net ion transport (e.g., chloride and sodium) across intestinal mucosa in in vitro preparations from animal tissues nih.gov. For instance, studies on other compounds have shown that antisecretory effects can involve both enhancing absorption and inhibiting secretagogue activity nih.gov.

Based on its known action as a muscarinic receptor antagonist, the mechanistic basis for this compound's antisecretory properties in animal models would involve the competitive binding to muscarinic receptors in secretory glands, thereby preventing acetylcholine from stimulating secretion. While the provided search results confirm this compound's mechanism as a muscarinic receptor antagonist and its effect on reducing glandular secretions patsnap.com, specific detailed preclinical studies in animal models quantifying these antisecretory effects and further dissecting the precise downstream cellular mechanisms were not extensively available in the search results.

Comparative Preclinical Target Engagement Studies

Target engagement studies in the preclinical phase are crucial for confirming that a drug candidate interacts with its intended molecular target in living systems nih.govcatapult.org.uk. These studies help to establish a link between drug exposure and pharmacological effect catapult.org.uk. Comparative preclinical target engagement studies would involve evaluating this compound's binding and interaction with muscarinic receptors in animal tissues or models, potentially comparing its engagement profile with other known muscarinic receptor antagonists.

Techniques used in preclinical target engagement studies can range from in vitro binding assays using animal tissue homogenates or cell lines expressing the target receptor to more complex in vivo methods that assess target occupancy or downstream pathway modulation in live animals nih.govcatapult.org.uk. The Cellular Thermal Shift Assay (CETSA) is an example of a biophysical assay that can be used to measure target engagement in cells and tissues nih.gov.

Comparative studies might assess factors such as binding affinity (how strongly the compound binds to the receptor), selectivity (how specifically it binds to muscarinic receptors compared to other receptors), and the duration of target occupancy in different tissues or organs in animal models catapult.org.uk. Such studies are vital for understanding the pharmacological profile of this compound and predicting its effects in vivo. While this compound is identified as a muscarinic receptor antagonist patsnap.com, detailed comparative preclinical target engagement studies specifically for this compound in animal models were not extensively found in the provided search results. Preclinical target engagement studies are generally designed to provide an understanding of target modulation and inform dosing strategies for efficacy studies catapult.org.uk.

Analytical Methodologies for Timepidium Quantification and Detection

Chromatographic Techniques for Timepidium Analysis

Chromatographic techniques are widely used for separating and analyzing compounds within a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are prominent methods applied in the analysis of pharmaceutical compounds, including this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methods Development

HPLC is a powerful technique for the separation, identification, and quantification of each component in a mixture. saspublishers.com The development of HPLC methods for this compound would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. Reversed-phase HPLC (RP-HPLC) is a commonly used mode in pharmaceutical analysis. researchgate.netglobalresearchonline.net Method validation, according to guidelines such as ICH Q2(R1), is crucial to ensure the method's specificity, linearity, precision, accuracy, and robustness. globalresearchonline.netnih.govfarmaciajournal.comjapsonline.com

While specific detailed research findings on HPLC method development solely for this compound were not extensively found in the search results, the principles of HPLC method development for pharmaceutical compounds are well-established. This involves selecting a suitable column (e.g., C18), optimizing the mobile phase (often a mixture of aqueous buffer and organic solvent like acetonitrile (B52724) or methanol), and determining the optimal detection wavelength, frequently in the UV-Vis range if the compound has a chromophore. globalresearchonline.netnih.govfarmaciajournal.comjapsonline.com

Gas Chromatography (GC) Applications

Gas Chromatography is typically used for the separation of volatile or semi-volatile compounds. agri.edu.tremerson.com For compounds that are not sufficiently volatile, derivatization may be required before GC analysis. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification. agri.edu.trscielo.br While the search results mention GC in the context of analyzing various compounds, specific applications of GC solely for this compound analysis were not detailed. However, GC-MS is a powerful tool for analyzing organic samples that can be gasified, allowing for qualitative and quantitative studies. agri.edu.tr

Thin-Layer Chromatography (TLC) for Purity and Degradation Assessment

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for the separation and identification of compounds, as well as for assessing purity and monitoring degradation. solubilityofthings.comlibretexts.orgsigmaaldrich.com TLC involves a stationary phase (e.g., silica (B1680970) gel or alumina) coated on a plate and a mobile phase that moves up the plate by capillary action. solubilityofthings.comlibretexts.org Compounds separate based on their differential affinities for the stationary and mobile phases. solubilityofthings.comlibretexts.org Visualization of separated spots can be done using UV light or chemical staining. solubilityofthings.comlibretexts.org

TLC is widely used in the pharmaceutical industry for purity assessment by identifying impurities and degradation products. solubilityofthings.comlibretexts.org Changes in the number or size of spots compared to a reference standard can indicate the presence of impurities or degradation. libretexts.org While direct studies on this compound degradation assessment using TLC were not found, the principles of using TLC for this purpose are well-documented for other compounds. libretexts.orgnih.gov For example, forced degradation studies on cefpodoxime (B17579) proxetil using HPTLC showed distinct spots for degraded products with different Rf values compared to the pure drug. nih.gov

Spectroscopic and Spectrometric Methods for Quantification

Spectroscopic and spectrometric methods measure the interaction of compounds with electromagnetic radiation or determine the mass-to-charge ratio of ions, providing means for quantification and identification.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. ijnrd.orgresearchgate.net This technique is widely used for the quantitative analysis of compounds that absorb UV or visible light, based on the Beer-Lambert Law. ijnrd.org The intensity of absorption at specific wavelengths is proportional to the concentration of the analyte. ijnrd.org

UV-Vis spectroscopy can be used for the quantitative determination of active substances in drugs. researchgate.net While a specific detailed UV-Vis method for this compound quantification was not found, the general application of UV-Vis spectroscopy for concentration determination involves establishing a calibration curve using solutions of known concentrations and then measuring the absorbance of the sample at the compound's maximum absorbance wavelength. researchgate.netexperimentalbiomedicalresearch.com UV-Vis spectrophotometry has been mentioned in the context of identifying this compound bromide by comparing its absorption spectrum with a reference spectrum. nihs.go.jp

Mass Spectrometry (MS) in Bioanalytical Assays

Mass Spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wiley-vch.de It is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) for the analysis of complex samples. agri.edu.trcriver.comagnopharma.com LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is considered a gold standard in bioanalysis for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, blood, urine, and tissues. criver.comagnopharma.comnih.gov

MS offers high sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations. criver.comagnopharma.com In bioanalytical assays, MS helps to overcome challenges posed by complex biological matrices by separating the analyte from interfering substances and providing a specific detection based on mass. criver.comagnopharma.comnih.gov While specific bioanalytical assays for this compound using MS were not detailed in the search results, the general principles of LC-MS/MS in bioanalysis are highly relevant for quantifying this compound in biological samples if required. criver.comagnopharma.comnih.gov This involves sample preparation, chromatographic separation, ionization of the analyte, and detection of specific ions using the mass spectrometer. wiley-vch.decriver.comagnopharma.com

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used in chemistry for structural elucidation and quantitative analysis. While NMR is a standard tool for confirming the structure of this compound, specific detailed research findings on its application for the quantitative analysis of this compound in complex matrices are not extensively documented in the provided search results. Quantitative NMR (qNMR) relies on the direct proportionality between the intensity of an NMR signal and the number of nuclei giving rise to that signal. This makes it a valuable tool for determining the concentration or purity of a substance without the need for a reference standard of the same compound, provided a suitable internal standard is used. Although the principle of qNMR is well-established and applicable to many organic molecules, including those with the structural characteristics of this compound (containing distinct proton environments), specific validated qNMR methods for this compound were not found in the search results.

Electrochemical and Other Advanced Detection Techniques

The analysis of this compound has been explored using various advanced detection techniques, often coupled with separation methods. Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis (CE), has been utilized for the separation of this compound bromide. This compound bromide has been noted as a suitable marker compound in anionic SDS micellar systems used in MEKC longdom.orglongdom.orgresearchgate.net. CE and High-Performance Liquid Chromatography (HPLC) have also been applied for the enantiomeric separation of this compound researchgate.netacs.orgtandfonline.comwvu.edu.

Beyond electrophoretic and chromatographic separations coupled with standard detectors like UV-Vis spectrophotometry (which is used for this compound identification) nihs.go.jpnihs.go.jp, electrochemical detection is a sensitive technique that can be coupled with separation methods like MEKC longdom.org. While general principles of electrochemical detection in CE are discussed, specific applications for the quantification of this compound using this method were not detailed in the provided information.

Mass Spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), represents a crucial advanced technique for the analysis of drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity thermofisher.comijpsjournal.com. Although specific LC-MS/MS methods for this compound quantification were not explicitly described in the search results, the technique's widespread use in bioanalysis thermofisher.comijpsjournal.comlabmanager.com suggests its applicability for this compound. LC-MS/MS involves ionizing the analyte and detecting its characteristic mass-to-charge ratio, providing highly specific detection even in complex samples.

Sample Preparation and Matrix Effects in Biological Samples

Analyzing this compound in biological samples such as blood, serum, plasma, or urine necessitates effective sample preparation to isolate the analyte and minimize interference from the biological matrix ijpsjournal.comlabmanager.com. Biological matrices are inherently complex, containing a wide variety of endogenous compounds like proteins, lipids, and salts that can interfere with analytical measurements labmanager.comnih.govmedipharmsai.com.

Common sample preparation techniques for biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) ijpsjournal.com. PPT is a simple method that removes a large portion of proteins, although it may not remove all interfering substances ijpsjournal.commedipharmsai.com. LLE separates analytes based on their differential solubility between two immiscible phases ijpsjournal.com. SPE utilizes a solid stationary phase to selectively retain the analyte or remove matrix components ijpsjournal.com. The choice of sample preparation method depends on the physicochemical properties of this compound and the nature of the biological matrix ijpsjournal.commedipharmsai.com.

Matrix effects, defined as the influence of co-eluting matrix components on the ionization of the analyte (leading to signal suppression or enhancement), are a significant concern in bioanalytical methods, particularly in LC-MS nih.govmedipharmsai.comchromatographyonline.com. These effects can impact the accuracy and reproducibility of quantification chromatographyonline.com. Sources of matrix effects can be both endogenous compounds in the biological sample and exogenous substances introduced during sample preparation, such as anticoagulants or components from plasticware nih.govmedipharmsai.com. Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances, using appropriate chromatographic separation, and employing stable isotopically labeled internal standards that ideally co-elute with the analyte medipharmsai.comchromatographyonline.com.

Method Validation and Quality Control in Analytical Research

Analytical method validation is a fundamental process in pharmaceutical and analytical research to ensure that a method is suitable for its intended purpose youtube.comlabmanager.comeuropa.eu. This involves evaluating several key performance characteristics.

The core parameters typically assessed during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or endogenous substances youtube.comlabmanager.comeuropa.eu.

Accuracy: The closeness of agreement between the value obtained by the method and the true value or an accepted reference value youtube.comlabmanager.comeuropa.eu.

Precision: The degree of agreement among individual results when the method is applied repeatedly to a homogeneous sample. Precision is typically assessed at different levels: repeatability (within a short period under the same conditions) and intermediate precision (under varying conditions such as different days, analysts, or equipment) youtube.comlabmanager.comeuropa.eu.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a specified range youtube.comlabmanager.comeuropa.eu.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable accuracy, precision, and linearity youtube.comlabmanager.comeuropa.eu.

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified youtube.com.

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision youtube.com.

While specific validation data for this compound analytical methods were not extensively detailed in the provided snippets, the general principles of method validation and quality control as outlined by guidelines such as those from ICH europa.eu are universally applied to ensure the reliability of analytical data for pharmaceutical compounds like this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, stability, charge distribution, and reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock are commonly used, often in conjunction with various basis sets to approximate the molecular orbitals u-strasbg.fr. While quantum chemical calculations are a standard tool in chemical research for analyzing electronic structure and estimating chemical reaction pathways cecam.orggreenstonebio.com, specific detailed quantum chemical calculation studies focusing explicitly on Timepidium's molecular properties were not extensively found in the consulted literature. Related studies on compounds containing the thiophene (B33073) ring, a moiety present in this compound, have utilized DFT calculations for structural optimization, conformational analysis, and evaluation of electrostatic potential nih.gov.

Conformational Analysis and Energy Landscapes

Electrostatic Potential and Charge Distribution Mapping

Mapping the electrostatic potential (MEP) and charge distribution of a molecule provides insights into its electronic surface and potential sites for interaction with other charged or polar species, such as receptors or enzymes youtube.comresearchgate.netlibretexts.orgopenstax.orglibretexts.orgmsu.eduresearchgate.netcinj.orgarxiv.org. The MEP is a key descriptor in understanding molecular recognition and reactivity. It depicts the potential energy of a proton at a given point in the vicinity of a molecule, revealing regions of positive and negative electrostatic potential. While the calculation of electrostatic potential and charge distribution is a common application of quantum chemistry youtube.comresearchgate.netlibretexts.orgopenstax.orglibretexts.orgmsu.eduresearchgate.netcinj.orgarxiv.org, specific detailed studies mapping the electrostatic potential and charge distribution of this compound were not prominently featured in the consulted search results.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the time-dependent behavior of molecular systems, providing insights into their dynamic properties and interactions msu.edunih.govmdpi.com. In the context of drug discovery, MD simulations are frequently employed to study the binding of a ligand (like this compound) to its target receptor, evaluating binding energetics, kinetics, and the conformational changes involved msu.edunih.govmdpi.com. While MD simulations are widely used to study ligand-receptor interactions, including those involving muscarinic receptors which are relevant targets for compounds structurally related to this compound like Tiotropium libretexts.orgtandfonline.com, specific detailed molecular dynamics simulation studies focusing on this compound's interaction with a particular receptor were not extensively found in the searched literature.

However, a molecular docking analysis of this compound with the Acetylcholine (B1216132) Receptor Alpha unit 2 has been reported nih.gov. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity and insights into the key interactions nih.govijprajournal.com. In this docking study, interactions between this compound and the Acetylcholine Receptor Alpha unit 2 were analyzed nih.gov. The results indicated the formation of hydrogen and polar bonds between the drug and the receptor nih.gov. Specifically, one hydrogen bond was observed between a Glutamine residue of Chain-A of the receptor and an oxygen atom of this compound, with a reported distance of 2.264 Angstrom nih.gov. The study also reported binding free energies and electrostatic interactions, noting that this compound showed a highly negative electrostatic interaction with the receptor, which is indicative of a favorable binding possibility nih.gov.

Cheminformatics Approaches to this compound Analogues

Cheminformatics utilizes computational tools and techniques to manage, analyze, and interpret chemical data, playing a significant role in drug discovery and the design of new compounds u-strasbg.frcinj.orgmdpi.comnih.gov. Given that this compound contains a thiophene moiety chemrxiv.orgresearchgate.netbiorxiv.org, cheminformatics approaches can be applied to identify, design, and evaluate potential this compound analogues also containing this structural feature. The thiophene ring is a common scaffold in many marketed drugs with various biological activities, including other compounds like Tipepidine and Tiquizium (B129165) Bromide researchgate.net. Cheminformatics methods such as virtual screening of chemical databases, development of quantitative structure-activity relationship (QSAR) models, and analysis of molecular descriptors can be used to explore the chemical space around this compound and predict the properties and potential activity of its analogues u-strasbg.frcinj.orgmdpi.comnih.gov. However, specific detailed cheminformatics studies focused on the systematic design or analysis of this compound analogues were not prominently found in the consulted literature.

In Silico Predictive Modeling for ADME Properties

Future Directions and Emerging Research Avenues for Timepidium

Exploration of Novel Receptor Targets and Off-Targets (Mechanistic)

Timepidium functions predominantly as a muscarinic receptor antagonist, exerting its primary effects by inhibiting acetylcholine (B1216132) binding to these receptors in the gastrointestinal tract, thereby reducing smooth muscle contractions and glandular secretions. patsnap.com This action is central to its antispasmodic properties. Research into novel receptor targets and off-targets aims to comprehensively map the interactions of this compound beyond its primary muscarinic targets.

Molecular docking studies have provided insights into the potential interactions of this compound with other receptors. For instance, this compound has been examined in docking studies involving Acetylcholine receptors. researchgate.netnih.govresearchgate.net One study indicated a highly negative electrostatic interaction between this compound and Acetylcholine receptor 5FJV, suggesting a favorable binding potential. researchgate.netnih.govresearchgate.net This type of analysis, while computational, can highlight potential off-targets or subtypes of receptors with which this compound might interact, even if not its primary mode of action.

Further mechanistic studies could involve comprehensive screening against a wider range of receptor families, ion channels, and enzymes to identify any significant binding affinities or functional effects. Given that this compound contains a thiophene (B33073) nucleus, a structural motif present in compounds with diverse biological activities, including anti-inflammatory properties, exploring interactions with targets related to inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, could reveal additional mechanistic insights. nih.govresearchgate.netresearchgate.net Understanding these potential off-target interactions is vital for a complete pharmacological profile and for predicting potential new therapeutic uses or side effects.

Development of Advanced Delivery Systems (Focus on overcoming biological barriers)

The effectiveness of many therapeutic agents, including anticholinergics like this compound, can be influenced by their ability to reach the target site and overcome biological barriers within the body. This compound's quaternary nitrogen contributes to its peripheral action and prevents it from readily crossing the blood-brain barrier (BBB), which is advantageous for minimizing central nervous system side effects but highlights the role of its chemical structure in dictating its distribution. wikipedia.org

Developing advanced delivery systems for this compound could focus on optimizing its delivery to the gastrointestinal tract for enhanced local activity or exploring targeted delivery to specific regions within the gut wall. While the provided search results discuss advanced drug delivery systems in a general context, mentioning nanoparticles, polymeric systems, and strategies for overcoming various biological barriers, specific research on this compound-loaded advanced delivery systems is not detailed. mdpi.commdpi.comresearchgate.netfrontiersin.orgalameed.edu.iqnih.gov

Future research could investigate novel formulations such as targeted nanoparticles or microparticles designed to release this compound specifically at sites of inflammation or hypermotility in the GI tract. Approaches to enhance permeability across the intestinal epithelium, if needed for certain applications, could also be explored, although maintaining peripheral selectivity would be a key consideration. Overcoming biological barriers in drug delivery is an active area of research, and applying these advancements to this compound could lead to improved efficacy, reduced dosing frequency, or a more favorable local concentration profile. mdpi.commdpi.comresearchgate.netfrontiersin.orgalameed.edu.iqnih.gov

Investigations into Prodrug Strategies

Prodrug strategies involve chemically modifying a drug into an inactive or less active precursor that is subsequently converted in vivo to the active parent drug. This approach is often employed to improve a drug's pharmacokinetic properties, such as solubility, permeability, stability, or targeted delivery. nih.govmdpi.com Prodrug design can be a valuable tool to overcome limitations of the parent compound and optimize its therapeutic performance. nih.govmdpi.com

While the concept of prodrugs is well-established and applied to various drug classes, including some mentioned alongside this compound in broader pharmacological contexts, specific research detailing the investigation or development of this compound prodrugs was not found in the provided search results. nih.govgoogle.com

Future research could explore the potential for developing prodrugs of this compound. This might be particularly relevant if there are specific challenges related to its absorption, distribution, metabolism, or excretion that could be addressed through a temporary chemical modification. For example, a prodrug approach could potentially be used to improve oral bioavailability or to achieve a more sustained release profile. The design of this compound prodrugs would require careful consideration of the chemical linkage, the site and mechanism of conversion back to the active drug, and the properties of the resulting prodrug molecule.

Integration with Systems Biology Approaches

Systems biology approaches aim to understand complex biological systems by integrating data from various levels, such as genomics, proteomics, and metabolomics, to build holistic models of biological processes and their perturbation by diseases or drugs. researchgate.netnih.govresearchgate.netfrontiersin.org These approaches can be powerful in elucidating drug mechanisms of action, identifying biomarkers, and predicting drug responses. researchgate.netresearchgate.netfrontiersin.org

This compound has been included in studies that utilize methodologies aligned with systems biology principles, such as the examination of antagonist binding profiles across different muscarinic receptor subtypes using in vitro systems and tissue preparations. researchgate.net Such studies contribute to a more comprehensive understanding of how this compound interacts within the complex network of cholinergic signaling.

Integrating this compound research with broader systems biology approaches could involve several avenues. This could include using 'omics' data to study the global effects of this compound on gene expression, protein profiles, or metabolic pathways in relevant cell types or tissues. researchgate.netfrontiersin.orgamegroups.cn Network pharmacology, a systems biology tool, could be applied to analyze the interactions of this compound with multiple targets and pathways, providing a more integrated view of its pharmacological effects and potential for polypharmacology. researchgate.net Such analyses could help to identify previously unrecognized effects or to understand the basis for observed anti-inflammatory properties. patsnap.comresearchgate.net

Methodological Advancements in this compound Research

Advancements in research methodologies play a crucial role in deepening our understanding of drug behavior and effects. For this compound, both experimental and computational techniques contribute to this progress.

Molecular docking simulations, as mentioned earlier, have been employed to study the interaction of this compound with receptors like the Acetylcholine receptor, providing insights into binding affinities and interaction sites at a molecular level. researchgate.netnih.govresearchgate.net These computational methods can help predict potential interactions and guide further experimental studies.

Analytical techniques are also essential for the study of this compound, including its quantification in biological samples and pharmaceutical formulations, as well as the analysis of its purity and stability. While not specifically focused on this compound, advancements in techniques like capillary electrophoresis are relevant to the analysis of pharmaceutical compounds, including those with structural features similar to this compound. researchgate.netjournaljpri.com

Future methodological advancements in this compound research could involve the application of more sophisticated computational modeling techniques, such as molecular dynamics simulations, to better understand the dynamic interactions of this compound with its targets. Advanced in vitro models, including organ-on-a-chip systems or 3D cell cultures representing the gastrointestinal environment, could provide more physiologically relevant platforms for studying this compound absorption, metabolism, and local effects. High-throughput screening methods could be employed to rapidly assess this compound's activity against a wide range of potential targets or in various cellular assays.

Unexplored Pharmacological Potentials Based on Mechanistic Insights

This compound's primary pharmacological activity is attributed to its antagonism of muscarinic receptors, leading to antispasmodic effects. patsnap.com However, exploring the full spectrum of its interactions and effects can reveal unexplored therapeutic potentials.

Beyond its antispasmodic action, this compound has also been observed to possess anti-inflammatory properties. patsnap.com This suggests that its therapeutic utility might extend beyond simply managing smooth muscle spasms. Further research is needed to fully characterize the mechanisms underlying its anti-inflammatory effects and to assess its potential in treating inflammatory conditions, particularly those affecting the gastrointestinal tract.

The presence of the thiophene moiety in this compound's structure is noteworthy, as this chemical scaffold is found in various compounds with reported anti-inflammatory activity, often mediated through inhibition of enzymes like COX and LOX. nih.govresearchgate.netresearchgate.net Investigating whether this compound or its metabolites interact with these or other inflammatory mediators could provide a mechanistic basis for its observed anti-inflammatory effects and open avenues for exploring its use in inflammatory disorders.

Furthermore, a deeper understanding of the specific muscarinic receptor subtypes (M1, M2, M3, M4, M5) with which this compound interacts and the functional consequences of these interactions could reveal opportunities for more targeted therapeutic applications. researchgate.netnih.govmdpi.comresearchgate.net While its selectivity for GI muscarinic receptors is noted, a detailed subtype-specific binding and functional profile could highlight potential for modulating specific physiological processes beyond smooth muscle contraction and secretion. patsnap.com

The exploration of these unexplored pharmacological potentials, guided by mechanistic insights and supported by advanced research methodologies, represents a key direction for future this compound research.

Q & A

Q. How to enhance reproducibility in this compound's molecular docking studies?

  • Methodological Answer:
  • Pre-registration: Document force fields (e.g., AMBER), solvation models, and grid parameters in open-access repositories.
  • Collaborative validation: Share PDB files (e.g., 5FJV, 4MQE) for multi-lab replication.
  • Version control: Track software updates (e.g., Chimera 1.15 vs. 2.0) impacting docking accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.